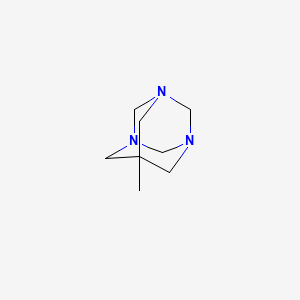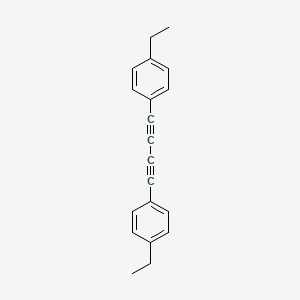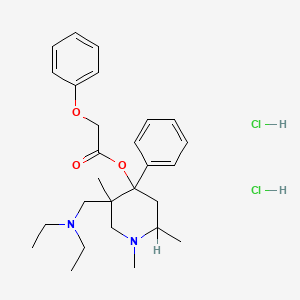
1,2,3,4-Tetraphenyltriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetraphenyltriphenylene is a polycyclic aromatic hydrocarbon known for its unique structural properties and applications in various scientific fields. This compound consists of a triphenylene core substituted with four phenyl groups, making it a highly conjugated system with interesting electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraphenyltriphenylene can be synthesized through the surface-assisted coupling of 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene followed by thermal cyclodehydrogenation of the resulting polymer . This method involves the use of a Cu(111) substrate, which facilitates the formation of atomically precise chevron graphene nanoribbons at lower temperatures compared to other substrates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the surface-assisted synthesis approach mentioned above is a promising method for large-scale production due to its efficiency and precision .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetraphenyltriphenylene undergoes various chemical reactions, including cyclodehydrogenation, which is crucial for forming its fully aromatic system . This compound can also participate in substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene and a Cu(111) substrate. Thermal activation at temperatures around 400°C is required for cyclodehydrogenation .
Major Products: The primary product of the cyclodehydrogenation reaction is the fully aromatic this compound, which can further be used to create graphene nanoribbons .
Applications De Recherche Scientifique
1,2,3,4-Tetraphenyltriphenylene has several applications in scientific research, particularly in the fields of materials science and nanotechnology. Additionally, this compound is studied for its photochemical properties and its role in the formation of triplet excited states .
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetraphenyltriphenylene primarily involves its ability to form highly conjugated aromatic systems through cyclodehydrogenation. This process enhances the electronic properties of the compound, making it suitable for applications in electronic devices and materials science . The molecular targets and pathways involved include the formation of extended aromatic systems and the stabilization of triplet excited states .
Comparaison Avec Des Composés Similaires
Comparison: 1,2,3,4-Tetraphenyltriphenylene is unique due to its ability to form chevron-type graphene nanoribbons, which are not easily achievable with other similar compounds. Its highly conjugated structure and the presence of multiple phenyl groups provide it with distinct electronic properties that are advantageous for applications in nanotechnology and materials science .
Propriétés
Numéro CAS |
36262-81-4 |
|---|---|
Formule moléculaire |
C42H28 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
1,2,3,4-tetraphenyltriphenylene |
InChI |
InChI=1S/C42H28/c1-5-17-29(18-6-1)37-38(30-19-7-2-8-20-30)40(32-23-11-4-12-24-32)42-36-28-16-14-26-34(36)33-25-13-15-27-35(33)41(42)39(37)31-21-9-3-10-22-31/h1-28H |
Clé InChI |
LOLVMPDWIPHPDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4C5=CC=CC=C53)C(=C2C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


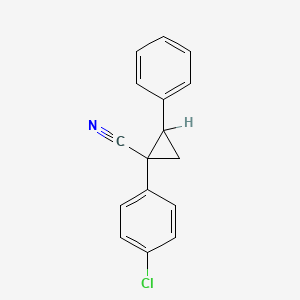
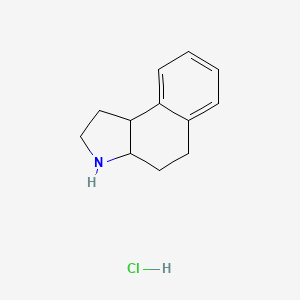
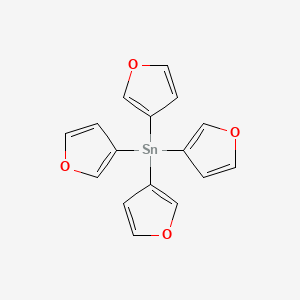
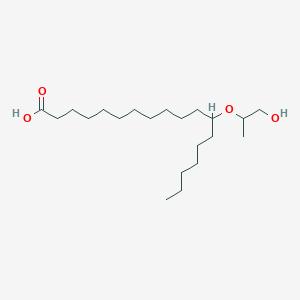
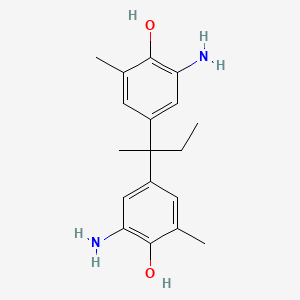
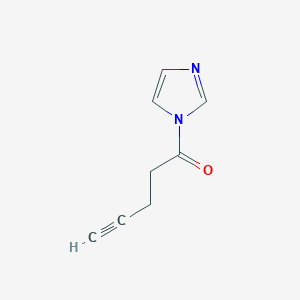
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
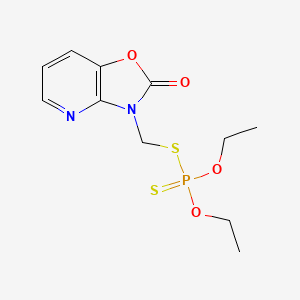
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

